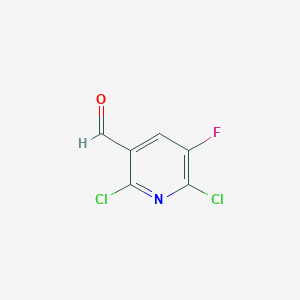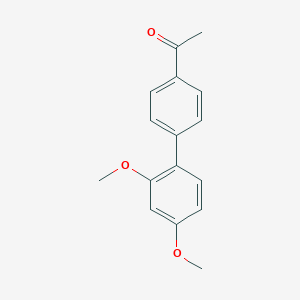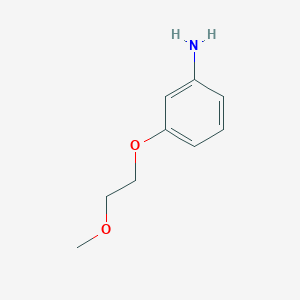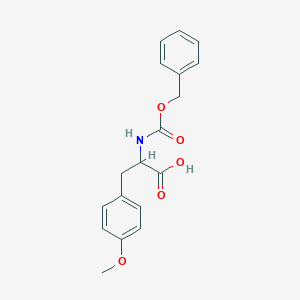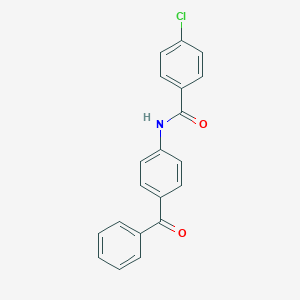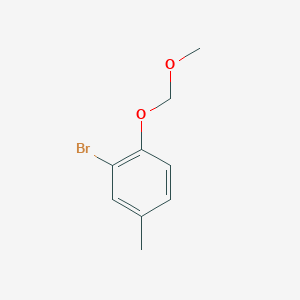
2-Bromo-1-(methoxymethoxy)-4-methylbenzene
Übersicht
Beschreibung
2-Bromo-1-(methoxymethoxy)-4-methylbenzene is a chemical compound with the molecular weight of 247.09 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene is1S/C9H11BrO3/c1-11-6-13-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3 . This code provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis
While specific reactions involving 2-Bromo-1-(methoxymethoxy)-4-methylbenzene are not available, related compounds such as bromomethane and 2-bromo-2-methylpropane are known to undergo nucleophilic substitution reactions via SN2 and SN1 mechanisms, respectively .Physical And Chemical Properties Analysis
2-Bromo-1-(methoxymethoxy)-4-methylbenzene is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Electrochemical Bromofunctionalization of Alkenes
- Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide. Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
- Results or Outcomes: The bromination of organic molecules has been extensively studied to date, yet there is still a demand for safe and sustainable methodologies. Hazardous reagents, selectivity, low atom economy, and waste production are the most persisting problems of brominating reagents. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
Synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) Derivatives
- Application Summary: 1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .
- Results or Outcomes: The synthesized DPP derivatives exhibited strong fluorescence under two-photon excitation, making them useful for biological imaging applications .
Synthesis of Squarine Dye
- Application Summary: 1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of a squarine dye . This dye exhibits a selective fluorogenic response towards zinc cation .
- Results or Outcomes: The synthesized squarine dye exhibited a selective fluorogenic response towards zinc cation, making it useful for detecting the presence of zinc .
Eigenschaften
IUPAC Name |
2-bromo-1-(methoxymethoxy)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWKLDHXNANXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCOC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440774 | |
| Record name | 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(methoxymethoxy)-4-methylbenzene | |
CAS RN |
104750-60-9 | |
| Record name | 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



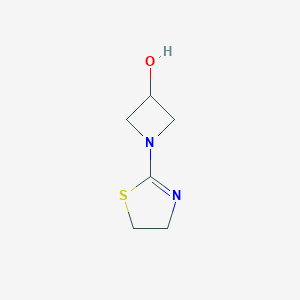
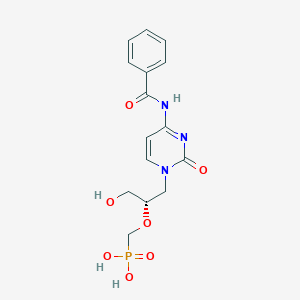
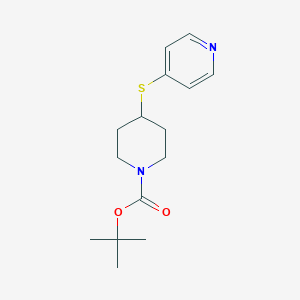


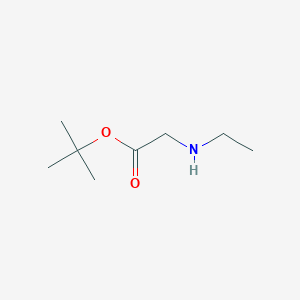
![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)
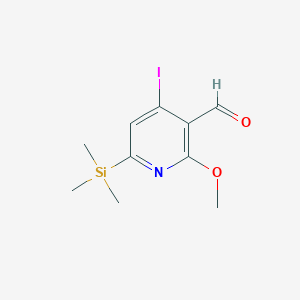
![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)
